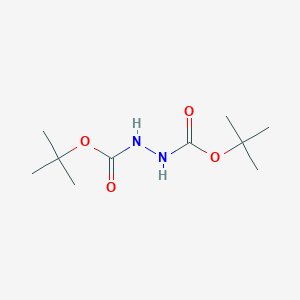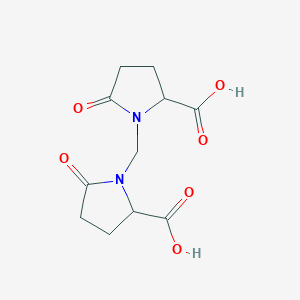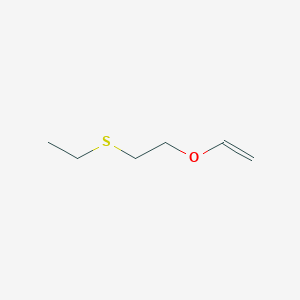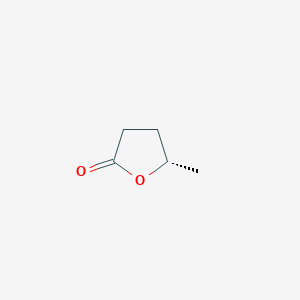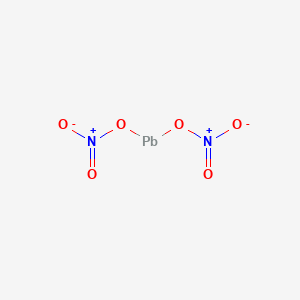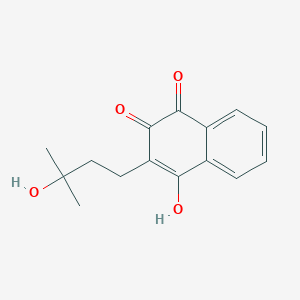
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione, also known as Juglone, is a natural compound found in the roots, leaves, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and anticancer properties. In recent years, Juglone has gained attention in scientific research for its potential application in various fields.
作用機序
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its biological effects through multiple mechanisms. It can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit the activity of various enzymes involved in inflammation and immune response, such as cyclooxygenase and nitric oxide synthase. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been shown to have various biochemical and physiological effects. It can induce DNA damage and oxidative stress, leading to cell death in cancer cells. It can also modulate the activity of various signaling pathways involved in inflammation and immune response. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has several advantages for lab experiments. It is readily available and easy to synthesize. Additionally, it has been extensively studied, and its biological effects are well characterized. However, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has some limitations as well. It can be toxic at high concentrations, limiting its use in certain experiments. Furthermore, its solubility in water is low, making it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione research. One potential area is the development of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione derivatives with improved solubility and reduced toxicity. Additionally, the use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in combination with other anticancer agents could enhance its therapeutic efficacy. Furthermore, the potential use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione could improve its bioavailability and therapeutic efficacy.
合成法
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or by the extraction and purification of Juglans regia leaves and fruits. The latter method is more commonly used due to its higher yield and purity.
科学的研究の応用
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been extensively studied for its potential therapeutic effects. It has been shown to have antimicrobial activity against various bacteria, fungi, and viruses. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has exhibited anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
特性
CAS番号 |
15298-01-8 |
|---|---|
製品名 |
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
4-hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-15(2,19)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18/h3-6,16,19H,7-8H2,1-2H3 |
InChIキー |
XKHIPCDZGJWMJE-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
正規SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
その他のCAS番号 |
15298-01-8 |
同義語 |
2-Hydroxy-3-(3-hydroxy-3-methylbutyl)-1,4-naphthalenedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








